molecular formula C9H11N5O3 B13369428 2-(Ethylamino)-7-oxo-5,6,7,8-tetrahydro-6-pteridinecarboxylic acid

2-(Ethylamino)-7-oxo-5,6,7,8-tetrahydro-6-pteridinecarboxylic acid

Cat. No.: B13369428
M. Wt: 237.22 g/mol
InChI Key: NGBLHGGCWBUHER-UHFFFAOYSA-N
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Description

2-(Ethylamino)-7-oxo-5,6,7,8-tetrahydro-6-pteridinecarboxylic acid is a complex organic compound with a unique structure that includes an ethylamino group, a pteridine ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-7-oxo-5,6,7,8-tetrahydro-6-pteridinecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of ethylamine with a suitable pteridine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-7-oxo-5,6,7,8-tetrahydro-6-pteridinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.

    Substitution: The ethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pteridine derivative with additional oxygen-containing functional groups, while reduction may produce a hydroxylated pteridine compound.

Scientific Research Applications

2-(Ethylamino)-7-oxo-5,6,7,8-tetrahydro-6-pteridinecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure makes it a useful probe for studying enzyme interactions and metabolic pathways.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-7-oxo-5,6,7,8-tetrahydro-6-pteridinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the pteridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-hydroxy-6-pteridinecarboxylic acid: Similar structure but lacks the ethylamino group.

    2-(Methylamino)-7-oxo-5,6,7,8-tetrahydro-6-pteridinecarboxylic acid: Similar structure with a methylamino group instead of an ethylamino group.

    6,7-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropteridine-5-carboxylic acid: Contains additional methyl groups and different functional groups.

Uniqueness

The presence of the ethylamino group in 2-(Ethylamino)-7-oxo-5,6,7,8-tetrahydro-6-pteridinecarboxylic acid distinguishes it from other similar compounds. This group can significantly influence the compound’s reactivity, binding affinity, and overall biological activity, making it a unique and valuable compound for various applications.

Properties

Molecular Formula

C9H11N5O3

Molecular Weight

237.22 g/mol

IUPAC Name

2-(ethylamino)-7-oxo-6,8-dihydro-5H-pteridine-6-carboxylic acid

InChI

InChI=1S/C9H11N5O3/c1-2-10-9-11-3-4-6(14-9)13-7(15)5(12-4)8(16)17/h3,5,12H,2H2,1H3,(H,16,17)(H2,10,11,13,14,15)

InChI Key

NGBLHGGCWBUHER-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=C2C(=N1)NC(=O)C(N2)C(=O)O

Origin of Product

United States

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